molecular formula C2H2BrF B1336883 Ethene, 1-bromo-2-fluoro-, (Z)- CAS No. 2366-31-6

Ethene, 1-bromo-2-fluoro-, (Z)-

Cat. No. B1336883
CAS RN: 2366-31-6
M. Wt: 124.94 g/mol
InChI Key: JNODEIRSLUOUMY-UPHRSURJSA-N
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Description

The compound of interest, "Ethene, 1-bromo-2-fluoro-, (Z)-", is a type of bromofluoroalkene. The (Z)-notation indicates that the substituents (bromo and fluoro groups) on the double bond are on the same side, which is a significant detail in the stereochemistry of the molecule. This compound is relevant in the field of organic chemistry due to its potential applications in synthesizing various organic molecules, particularly those with a (Z)-configuration, which can be crucial for biological activity.

Synthesis Analysis

The synthesis of related (Z)-alpha-fluorostilbenes has been achieved through a highly stereoselective method. Starting with 1-bromo-1-fluoroalkenes, which have an E/Z ratio of approximately 1:1, the desired (Z)-1-bromo-1-fluoroalkenes were obtained either by storage at -20 degrees Celsius or by photolysis at 254 nm. These (Z)-1-bromo-1-fluoroalkenes were then used in Stille coupling reactions with aryl stannanes to produce (Z)-alpha-fluorostilbenes with high stereoselectivity . Additionally, the (Z)-1-bromo-1-fluoroalkenes can participate in Suzuki coupling reactions to yield (E)-alpha-fluorostilbenes, demonstrating the versatility of these compounds in stereoselective synthesis .

Molecular Structure Analysis

The molecular structure of a related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, has been characterized and analyzed. This compound crystallizes in the space group Pbca, with specific lattice constants. The structure was elucidated using various spectrometric techniques, including IR, UV, and NMR spectroscopy. The compound exists as the enamine tautomer in the solid state, with the cyano group cis to the 4-chlorophenyl group, which is consistent with the (Z)-configuration. The bond distances for C=C and C–N were determined, and the N–H group was found to form a bifurcated hydrogen bond with both intramolecular and intermolecular acceptors .

Chemical Reactions Analysis

In a study related to the synthesis of β-fluoro-α,β-unsaturated esters, ethyl 3-bromo-3,3-difluoropropionate was prepared and then treated with active zinc dust to produce a zinc reagent. This reagent was used in a palladium(0)/copper(I)-cocatalyzed cross-coupling reaction with aryl (alkenyl) halides to stereoselectively synthesize the desired esters. The E/Z ratio of the products ranged from 3:2 to 1:0, indicating the influence of copper(I) on the selectivity of the cross-coupling reaction. Mechanistic studies suggested that the zinc reagent underwent stereoselective elimination to form a (Z)-1-fluoro-2-(ethoxycarbonyl)ethenylzinc reagent, which then participated in the cross-coupling to afford the β-fluoro-α,β-unsaturated esters .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "Ethene, 1-bromo-2-fluoro-, (Z)-", they do provide insights into the properties of closely related compounds. For instance, the crystalline structure and bond distances of the ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate suggest that similar (Z)-configured bromofluoroalkenes may exhibit distinct physical properties due to their stereochemistry . The reactivity of these compounds in cross-coupling reactions also indicates that they have significant chemical properties, such as the ability to participate in stereoselective transformations, which is a valuable attribute in synthetic organic chemistry .

Scientific Research Applications

Stereoselective Synthesis and Chemical Transformations

A pivotal study by Landelle et al. (2011) outlines the stereoselective synthesis of β-fluorostyrene derivatives, starting from (Z)-1-aryl-2-fluoro-1-(trimethylsilyl)ethenes. This process facilitates the creation of cis and trans isomers via distinct bromination and desilicobromination sequences, highlighting the utility of ethene derivatives in precise synthetic chemistry (Landelle, Turcotte-Savard, Angers, & Paquin, 2011).

Theoretical Analyses and Material Properties

Research conducted by Chachkov et al. (2008) through theoretical conformational analysis of substituted nitroethenes, including 1-bromo-1-nitro-2-(trichloromethyl)ethenes, demonstrates the impact of halogen substitution on molecular configuration. These findings offer insights into the design of materials with specific electronic properties, where the Z isomer exhibits distinct characteristics (Chachkov, Gazizova, Vereshchagina, Ishmaeva, & Berestovitskaya, 2008).

Applications in Catalysis and Sensing

Peng et al. (2000) describe an efficient stereoselective synthesis of β-fluoro-α,β-unsaturated esters via palladium(0)/copper(I)-cocatalyzed cross-coupling, demonstrating the potential of fluoroalkene derivatives in catalytic applications. This process underlines the functional versatility of ethene derivatives in organic synthesis and material science (Peng, Qing, Li, & Hu, 2000).

Furthermore, a study on fluorescent pH sensors by Yang et al. (2013) showcases the development of heteroatom-containing organic fluorophores based on ethene derivatives. These materials exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) properties, making them suitable for sensing applications (Yang, Qin, Lam, Chen, Sung, Williams, & Tang, 2013).

properties

IUPAC Name

(Z)-1-bromo-2-fluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrF/c3-1-2-4/h1-2H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNODEIRSLUOUMY-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\Br)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethene, 1-bromo-2-fluoro-, (Z)-

CAS RN

2366-31-6
Record name Ethene, 1-bromo-2-fluoro-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002366316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-1-Bromo-2-fluoroethylene
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